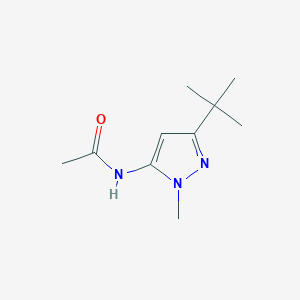

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-tert-butyl-2-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(14)11-9-6-8(10(2,3)4)12-13(9)5/h6H,1-5H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGPRRFHNQJPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NN1C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide typically involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancers such as acute myeloid leukemia (AML).

Case Study: FLT3 Inhibition

Research indicates that this compound exhibits significant inhibition of the FLT3 kinase, which is a critical target in AML treatment. In a study, this compound demonstrated an IC50 value of 13.9 nM against FLT3, highlighting its potential as a lead compound for developing FLT3 inhibitors .

Bioactivity Evaluation

Further evaluations have shown that derivatives of this compound can induce apoptosis in cancer cells and arrest cell cycles, indicating their potential for therapeutic applications in oncology .

Synthesis and Structural Characterization

The synthesis of this compound involves straightforward methodologies that facilitate its use in research settings. The compound is typically synthesized through condensation reactions involving pyrazole derivatives, followed by characterization using techniques such as NMR and mass spectrometry.

Synthesis Methodology

The synthesis process includes:

- Condensation Reaction : A solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and acetic anhydride.

- Characterization : The final product is characterized using FTIR, NMR, and elemental analysis to confirm its structure and purity .

Material Science Applications

In addition to medicinal uses, this compound has been explored for its properties in material science. Its structural features contribute to the development of new materials with specific functionalities.

Corrosion Inhibition

Recent studies have shown that pyrazole derivatives can serve as effective corrosion inhibitors for metals exposed to acidic environments. The presence of this compound has been linked to enhanced protective properties against corrosion in mild steel when subjected to hydrochloric acid solutions .

Cosmetic Formulations

The compound's stability and bioactivity make it a candidate for use in cosmetic formulations. Its properties can enhance skin hydration and provide protective effects against environmental stressors.

Formulation Studies

Research indicates that incorporating pyrazole derivatives into cosmetic products can improve their efficacy by enhancing skin barrier function and providing anti-inflammatory benefits . This application aligns with current trends in cosmetic chemistry focusing on bioactive ingredients.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13)

- Structure : Features methyl groups at pyrazole 1- and 3-positions, with an acetamide at position 4.

- Synthesis : Prepared by reacting 1,3-dimethyl-1H-pyrazol-5-amine (12 ) with acetic anhydride at room temperature for 24 hours, yielding 70% crystallized product .

- Physical Properties : Melting point (43–45°C), IR bands (3,123 cm⁻¹ for NH, 1,667 cm⁻¹ for C=O) .

- The lower melting point compared to N-methylated analogs (e.g., 14) reflects weaker crystal packing due to smaller substituents.

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14)

- Structure : Methylation of the acetamide NH in 13 eliminates hydrogen-bonding capability.

- Synthesis : Achieved via refluxing 13 with KOH and methyl iodide in acetone, yielding 46% product .

- Physical Properties : Higher melting point (128–130°C) due to increased molecular symmetry and reduced NH disruption. IR shows a shifted C=O stretch (1,681 cm⁻¹) .

- Comparison : The tert-butyl analog may exhibit intermediate melting behavior depending on substituent packing efficiency.

Heterocyclic Acetamides Beyond Pyrazoles

Benzothiazole Acetamides (EP 3 348 550A1)

Thiadiazole-Based Acetamides (Methazolamide Metabolites)

Data Tables

Table 1. Physical and Spectral Properties of Pyrazole Acetamides

| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | NH Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|

| 13 | 43–45 | 1,667 | 3,123 | |

| 14 | 128–130 | 1,681 | Absent | |

| Target Compound (Hypothetical) | N/A | ~1,670 (estimated) | ~3,100 (estimated) | – |

Table 2. Substituent Effects on Pyrazole Acetamides

| Substituent (Position) | Steric Bulk | Electronic Effect | Impact on Melting Point |

|---|---|---|---|

| Methyl (1,3) (13 ) | Low | Electron-donating | Low (43–45°C) |

| tert-Butyl (3) (Target) | High | Electron-donating | Moderate (estimated) |

| N-Methyl (Acetamide) (14 ) | Moderate | Electron-withdrawing | High (128–130°C) |

Research Findings and Trends

- Steric Effects : The tert-butyl group in the target compound likely reduces solubility in aqueous media compared to 13 but may enhance thermal stability .

- Hydrogen Bonding : The NH group in pyrazole acetamides participates in intermolecular hydrogen bonds, a feature absent in N-methylated analogs like 14 .

- Synthetic Flexibility : Pyrazole acetamides are more readily functionalized at the NH position (e.g., methylation, hydrolysis) compared to rigid benzothiazole derivatives .

Biological Activity

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The tert-butyl group enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition of growth. This activity is likely attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

2. Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in activated macrophages. This mechanism may involve the inhibition of signaling pathways associated with inflammation, such as NF-κB.

The exact mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzyme activity or activation/inhibition of various signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi, with some showing moderate to excellent antifungal activity . This suggests potential applications in agricultural settings.

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Table: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions , such as:

- Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters under acidic or basic conditions .

- Amidation : Acetylation of the pyrazole amine using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel) or recrystallization (e.g., ethanol/pet-ether mixtures) to isolate intermediates and final products . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like over-acetylated derivatives .

Q. How is the structural identity of this compound confirmed?

A combination of spectroscopic and crystallographic methods is employed:

- NMR : - and -NMR identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, acetamide carbonyl at ~170 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key parameters include:

- Temperature control : Lower temperatures (0–5°C) during acetylation reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .

- Catalysts : Lewis acids (e.g., Cu(OAc)) accelerate cycloaddition steps in pyrazole formation .

- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at maximal yield .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder :

- Variable-temperature NMR : Identifies conformational flexibility in solution .

- DFT calculations : Compare theoretical and experimental NMR/X-ray data to validate dominant conformers .

- Twinned crystal analysis : SHELXL refinement accounts for lattice imperfections in X-ray data .

Q. What computational strategies are effective for modeling N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide's interactions with biological targets?

- Docking studies : Software like AutoDock predicts binding modes to enzymes/receptors using the compound’s 3D structure (from X-ray or DFT-optimized geometry) .

- MD simulations : Reveal stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .

- QSAR models : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity and stability?

- Steric hindrance : The bulky tert-butyl group reduces nucleophilic attack on the acetamide carbonyl, enhancing stability under basic conditions .

- Electron donation : Alkyl groups slightly increase electron density on the pyrazole ring, affecting hydrogen-bonding capacity in crystal packing .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability impacted by steric shielding .

Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

- Core modifications : Replace the tert-butyl group with cyclopropyl or aryl substituents to probe steric tolerance .

- Bioisosteric replacement : Substitute the acetamide with sulfonamide or urea groups to assess hydrogen-bonding requirements .

- Metabolic profiling : LC-MS identifies vulnerable sites (e.g., methyl group oxidation) for targeted deuteriation to improve half-life .

Q. What challenges arise in crystallographic refinement of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.